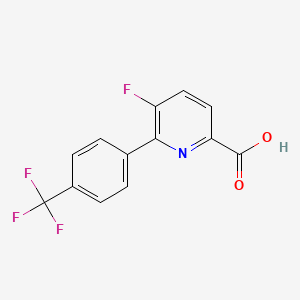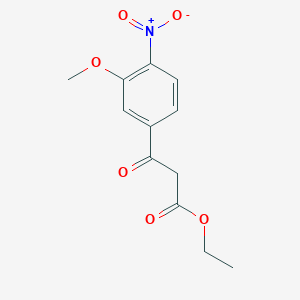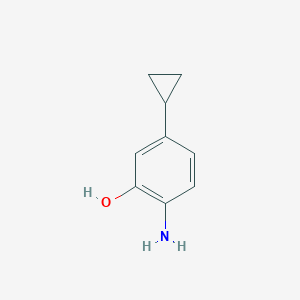
5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid is a heterocyclic organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethylphenyl group at the 6th position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoropyridine-2-carbaldehyde and 4-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to form the carbon-carbon bond between the pyridine ring and the trifluoromethylphenyl group.
Oxidation: The intermediate product is then oxidized to form the final picolinic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and catalysts is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium chlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include various substituted picolinic acids, alcohols, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)picolinic acid
- 6-(4-Trifluoromethylphenyl)-pyridine-2-carboxylic acid
- 5-Fluoro-2-picolinic acid
Uniqueness
5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H7F4NO2 |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
5-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-9-5-6-10(12(19)20)18-11(9)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
RDTKVPQFYSTDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)
![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)


![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)



![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)

![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)

